4-Bromo-8-chloro-1,7-naphthyridine
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Overview
Description
4-Bromo-8-chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a naphthyridine core with bromine and chlorine substituents at the 4 and 8 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-chloro-1,7-naphthyridine typically involves the halogenation of 1,7-naphthyridine. One common method is the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-chloro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphthyridine derivatives .
Scientific Research Applications
4-Bromo-8-chloro-1,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: It is employed in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-chloro-1,7-naphthyridine
- 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
Uniqueness
4-Bromo-8-chloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4BrClN2 |
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Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-8-chloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H |
InChI Key |
ULYUANUPPJUUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=CC(=C21)Br)Cl |
Origin of Product |
United States |
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